Cas no 1247369-69-2 (2-cyclopentylethanethioamide)

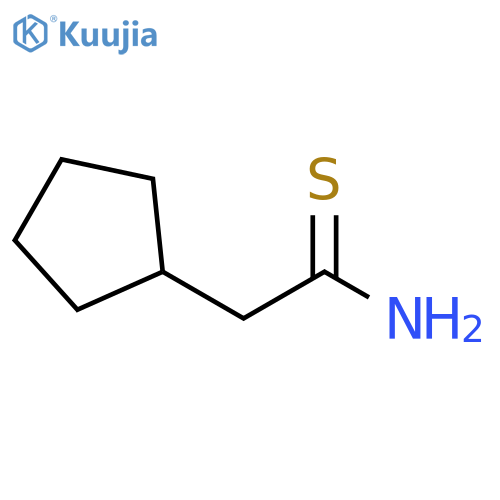

2-cyclopentylethanethioamide structure

商品名:2-cyclopentylethanethioamide

CAS番号:1247369-69-2

MF:C7H13NS

メガワット:143.24982047081

MDL:MFCD14694912

CID:4580425

PubChem ID:22141000

2-cyclopentylethanethioamide 化学的及び物理的性質

名前と識別子

-

- 2-cyclopentylethanethioamide

- Cyclopentaneethanethioamide

-

- MDL: MFCD14694912

- インチ: 1S/C7H13NS/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9)

- InChIKey: MNTQEAZDFBBJHM-UHFFFAOYSA-N

- ほほえんだ: C1(CC(N)=S)CCCC1

計算された属性

- せいみつぶんしりょう: 143.07687059g/mol

- どういたいしつりょう: 143.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 58.1Ų

じっけんとくせい

- ゆうかいてん: NA

2-cyclopentylethanethioamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-cyclopentylethanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C993010-10mg |

2-cyclopentylethanethioamide |

1247369-69-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-201597-0.05g |

2-cyclopentylethanethioamide |

1247369-69-2 | 95% | 0.05g |

$101.0 | 2023-09-16 | |

| TRC | C993010-50mg |

2-cyclopentylethanethioamide |

1247369-69-2 | 50mg |

$ 160.00 | 2022-06-06 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CB000727580-5g |

2-cyclopentylethanethioamide |

1247369-69-2 | 95+% | 5g |

¥13708.00 | 2023-09-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017806-5g |

2-Cyclopentylethanethioamide |

1247369-69-2 | 95% | 5g |

¥8925.0 | 2023-04-04 | |

| Enamine | EN300-201597-0.25g |

2-cyclopentylethanethioamide |

1247369-69-2 | 95% | 0.25g |

$216.0 | 2023-09-16 | |

| Enamine | EN300-201597-1g |

2-cyclopentylethanethioamide |

1247369-69-2 | 95% | 1g |

$528.0 | 2023-09-16 | |

| Enamine | EN300-201597-5g |

2-cyclopentylethanethioamide |

1247369-69-2 | 95% | 5g |

$1530.0 | 2023-09-16 | |

| 1PlusChem | 1P01B93W-250mg |

2-cyclopentylethanethioamide |

1247369-69-2 | 95% | 250mg |

$275.00 | 2025-03-19 | |

| 1PlusChem | 1P01B93W-1g |

2-cyclopentylethanethioamide |

1247369-69-2 | 95% | 1g |

$622.00 | 2025-03-19 |

2-cyclopentylethanethioamide 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1247369-69-2 (2-cyclopentylethanethioamide) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬